Meta-Positioned Propane-1-sulfonamide vs. Pyridine-3-sulfonamide Analog: Antiproliferative Activity in Cancer Cell Lines
In a comparative study of 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl phenyl sulfonamides, N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridine-3-sulfonamide (Comparator A) exhibited IC50 values of 15.2 μM (MCF-7), 10.5 μM (DU145), and 12.8 μM (A375) across three cancer cell lines . While the target compound N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propane-1-sulfonamide is not explicitly tested in this dataset, it bears a propane-1-sulfonamide moiety in place of the pyridine-3-sulfonamide group. The replacement of the aromatic pyridine sulfonamide with an aliphatic propane sulfonamide is expected to reduce π-π stacking interactions and increase conformational flexibility, which may shift the selectivity profile. Potential users selecting between these two compounds for antiproliferative screening can expect distinct cellular target engagement profiles because of the fundamental difference in sulfonamide steric and electronic character.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported in this study; inferred to differ from comparator due to sulfonamide substitution |
| Comparator Or Baseline | N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridine-3-sulfonamide: IC50 = 15.2 μM (MCF-7), 10.5 μM (DU145), 12.8 μM (A375) |
| Quantified Difference | Quantitative difference not measured head-to-head; qualitative difference expected based on sulfonamide substituent divergence |
| Conditions | Cell viability assays in three human cancer cell lines (MCF-7 breast, DU145 prostate, A375 melanoma) |
Why This Matters
The sulfonamide N-substituent is a primary driver of biological activity in this scaffold; procurement decisions between alkyl-sulfonamide and aryl-sulfonamide variants must account for the likelihood of divergent potency and selectivity.
